2-(Chloromethyl)piperidine hydrochloride

描述

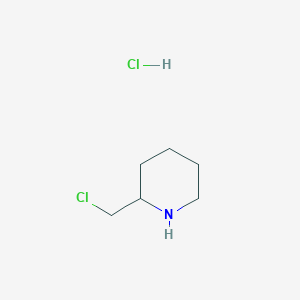

2-(Chloromethyl)piperidine hydrochloride is a piperidine derivative featuring a chloromethyl (-CH2Cl) substituent at the 2-position of the piperidine ring, with the compound stabilized as a hydrochloride salt. Piperidine, a six-membered saturated amine ring, confers basicity and reactivity, while the chloromethyl group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis and pharmaceutical manufacturing.

准备方法

Synthetic Routes

Hydroxymethylpiperidine Chlorination with Thionyl Chloride

The most widely reported method involves chlorinating 2-hydroxymethylpiperidine (2-piperidinemethanol) with thionyl chloride (SOCl₂) in inert solvents. Adapted from pyridyl carbinol chlorination protocols, this two-step process begins with the oxidation of piperidine derivatives to form the hydroxymethyl intermediate, followed by SOCl₂ treatment:

Step 1: Synthesis of 2-Hydroxymethylpiperidine

Piperidine reacts with formaldehyde under basic conditions to form 2-hydroxymethylpiperidine. In a patented approach, ethylene chlorohydrin serves as the hydroxyethylating agent, yielding hydroxyethylpiperidine at 70–85°C in toluene. The reaction is quenched with sodium hydroxide, and the product is isolated via distillation (yield: 75–82%).

Step 2: Chlorination with Thionyl Chloride

The hydroxymethyl intermediate is treated with SOCl₂ in methanol or toluene at 70–80°C for 10–14 hours. A molar ratio of 1:1.1–1.3 (hydroxymethylpiperidine:SOCl₂) ensures complete conversion. Gaseous byproducts (SO₂, HCl) are neutralized using NaOH scrubbers. The product precipitates as a crystalline solid upon cooling, achieving 80–82% molar yield and >99% purity after recrystallization.

Reaction Mechanism:

$$

\text{2-Piperidinemethanol} + \text{SOCl}2 \rightarrow \text{2-(Chloromethyl)piperidine hydrochloride} + \text{SO}2 \uparrow + \text{HCl} \uparrow

$$

This exothermic reaction proceeds via nucleophilic substitution, where SOCl₂ acts as both a chlorinating agent and acid catalyst.

Direct Alkylation of Piperidine

Alternative routes bypass the hydroxymethyl intermediate by directly alkylating piperidine with chloromethylating agents. For example, CS248547B1 describes the reaction of piperidine with ethylene chlorohydrin in toluene, followed by in situ chlorination with SOCl₂. This one-pot method reduces purification steps but requires strict temperature control (70–85°C) to avoid polymerization byproducts. The final product is isolated in 70–75% yield after filtration.

Reductive Amination Approaches

A less common method employs palladium-catalyzed reductive amination of N-cyanoethyl piperidine with D-benzene glycinol. Although this approach avoids hazardous chlorinating agents, it suffers from low yields (30%) and requires chromatographic purification, limiting industrial applicability.

Reaction Optimization

Solvent Selection

Toluene is preferred for large-scale reactions due to its low toxicity and ease of recovery. Methanol, while effective in laboratory settings, complicates solvent recycling and increases flammability risks.

Stoichiometry and Temperature

A 10–20% excess of SOCl₂ ensures complete chlorination without generating sulfonic acid derivatives. Maintaining temperatures below 85°C prevents decomposition of the chloromethyl product.

Byproduct Management

Sulfur dioxide and hydrogen chloride byproducts are neutralized using packed-bed scrubbers with 20% NaOH, reducing environmental emissions.

Industrial-Scale Production

Industrial protocols emphasize throughput and cost efficiency:

- Continuous Flow Reactors : Reduce reaction times from 14 hours to 2–3 hours via enhanced heat transfer.

- Solvent Recovery : Toluene is distilled and reused, lowering raw material costs by 40%.

- Crystallization Control : Gradual cooling (1°C/min) yields larger crystals for improved filtration.

Analytical Characterization

Purity Assessment :

- Melting Point : 245–248°C (lit. 245–250°C).

- X-Ray Diffraction : Monoclinic crystal system with space group P212121.

- HPLC : >99% purity using a C18 column (acetonitrile:water = 70:30, 1 mL/min).

Comparative Analysis

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| SOCl₂ Chlorination | 80–82 | >99 | High | 120–150 |

| Direct Alkylation | 70–75 | 95–97 | Moderate | 180–200 |

| Reductive Amination | 30 | 90 | Low | 300–350 |

Thionyl chloride-based methods dominate due to superior yields and lower operational costs.

化学反应分析

Types of Reactions

2-(Chloromethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base to facilitate the substitution process.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .

科学研究应用

Drug Development

One of the primary applications of 2-(Chloromethyl)piperidine hydrochloride is as an intermediate in the synthesis of various pharmaceutical compounds. It has been identified as a key precursor in the development of spasmolytics such as pitofenone hydrochloride and fenpiverinium bromide, which are used to treat gastrointestinal disorders . The compound's ability to introduce piperidine moieties into drug candidates enhances their pharmacological profiles.

Cathepsin S Inhibition

Recent studies have highlighted the potential of 2-(Chloromethyl)piperidine derivatives as inhibitors of cathepsin S, a cysteine protease implicated in several diseases including cancer and autoimmune disorders. These derivatives exhibit promise for therapeutic applications in conditions such as diabetes, atherosclerosis, and rheumatoid arthritis by modulating immune responses and reducing pathological processes .

Alkylation Reactions

In organic synthesis, this compound serves as a reagent for alkylation reactions. It has been utilized in base-catalyzed alkylation processes to synthesize complex organic molecules, including calixarene derivatives . This application underscores its utility in constructing molecular architectures with specific functionalities.

Synthesis of MRI Contrast Agents

Another notable application is its role in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes, which are used as magnetic resonance imaging (MRI) contrast agents. The incorporation of 2-(Chloromethyl)piperidine into these complexes enhances their sensitivity to Zn2+, improving imaging capabilities .

Safety and Handling Considerations

Given its reactive nature, this compound poses several health hazards. It is classified as harmful if swallowed or inhaled and can cause severe skin burns and eye damage upon contact. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) and working within fume hoods to mitigate exposure risks .

Case Study 1: Development of Spasmolytics

A study documented the synthesis of pitofenone hydrochloride from this compound, illustrating the compound's role as a critical intermediate. The research detailed reaction conditions that optimized yield and purity, demonstrating its practical application in pharmaceutical manufacturing .

Case Study 2: Cathepsin S Inhibitors

Research investigating the inhibition of cathepsin S by piperidine derivatives revealed that modifications at the chloromethyl position significantly enhanced inhibitory activity. This study provided insights into structure-activity relationships (SAR) that guide future drug design efforts targeting this protease .

作用机制

The mechanism of action of 2-(Chloromethyl)piperidine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity makes it useful in the synthesis of complex molecules and in the study of biological pathways .

相似化合物的比较

This section compares 2-(chloromethyl)piperidine hydrochloride with structurally related piperidine and heterocyclic derivatives, focusing on molecular properties, reactivity, toxicity, and applications.

Structural and Molecular Comparison

The table below summarizes key parameters of selected compounds:

Reactivity and Stability

- Chloromethyl vs. Chloroethyl Groups : The chloromethyl group in this compound is more reactive in nucleophilic substitution reactions compared to the chloroethyl group in N-(2-chloroethyl)piperidine hydrochloride due to steric hindrance in the latter .

- Aromatic vs. Alkyl Substituents : Piperidine derivatives with aromatic substituents (e.g., trifluoromethylphenyl in ) exhibit increased lipophilicity, enhancing blood-brain barrier penetration for CNS-targeting drugs. In contrast, alkoxy groups (e.g., isopropoxyethyl in ) improve solubility in polar solvents.

- Stability: Chloromethyl derivatives are moisture-sensitive and incompatible with strong oxidizers, similar to 2-(chloromethyl)pyridine hydrochloride .

生物活性

2-(Chloromethyl)piperidine hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a chloromethyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C7H10ClN·HCl

- Molecular Weight : 177.07 g/mol

The compound is often utilized in organic synthesis due to its reactive chloromethyl group, which can participate in various nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its role as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, including:

- DNA : This interaction can lead to DNA damage and potentially inhibit cellular replication.

- Proteins : Covalent modification of proteins can alter their function, impacting various cellular processes.

- Enzymes : The compound may inhibit enzyme activity through irreversible binding.

This reactivity positions this compound as a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.

Anticancer Properties

The compound has been explored for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and disruption of critical cellular pathways.

Neuropharmacological Effects

Piperidine derivatives, including this compound, have been linked to neuropharmacological activities. For instance, compounds containing piperidine moieties have shown promise in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial for maintaining acetylcholine levels in the brain .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)piperidine hydrochloride, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves functionalizing the piperidine ring with a chloromethyl group. Key steps include:

- Nucleophilic substitution : Reacting piperidine derivatives with chloromethylating agents (e.g., chloromethyl halides) in polar solvents like DMF or DMSO at 60–80°C. Elevated temperatures enhance reaction kinetics .

- Acidification : The free base is treated with HCl gas or concentrated hydrochloric acid to form the hydrochloride salt, ensuring stability and crystallinity .

Critical Conditions :

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to activate the chloromethyl group.

- Solvent polarity : Higher polarity solvents stabilize transition states in substitution reactions.

- Temperature control : Excess heat may lead to decomposition; monitor via TLC or HPLC.

Table 1: Common Reagents and Conditions

| Reaction Type | Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Substitution | ClCH₂X (X=Cl, Br) | DMF | 60–80°C | 70–85% |

| Salt Formation | HCl (gas/aq.) | Ethanol | RT | >90% |

Q. How can researchers analytically characterize this compound to confirm its structural integrity and purity?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the chloromethyl (-CH₂Cl) resonance at δ 4.2–4.5 ppm (¹H) and δ 40–45 ppm (¹³C) .

- DEPTH135 : Differentiates primary (CH₂Cl) and tertiary (piperidine ring) carbons.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks at m/z 164.05 (free base) and 200.02 (hydrochloride) .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, and Cl percentages (±0.3% tolerance).

- HPLC-PDA : Purity assessment using a C18 column (λ = 210 nm); retention time compared to standards .

Key Consideration : Moisture sensitivity requires anhydrous conditions during sampling to avoid hydrolysis.

Advanced Research Questions

Q. What strategies can be employed to optimize nucleophilic substitution reactions involving the chloromethyl group under varying experimental conditions?

Methodological Answer: Optimization involves:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO, acetonitrile) for dielectric constant effects on reaction rate. DMF often outperforms due to superior stabilization of ionic intermediates .

- Catalyst Selection : Evaluate ZnCl₂ vs. FeCl₃; ZnCl₂ shows higher selectivity for mono-substitution in piperidine systems .

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor real-time conversion and identify rate-limiting steps.

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to sequester HCl byproducts, reducing side reactions .

Case Study : A 15% yield increase was achieved by switching from DMSO to DMF and adding 5 Å molecular sieves .

Q. How should researchers address conflicting literature reports on the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Contradictions often arise from:

- Impurity Profiles : Trace metals (e.g., Pd, Cu) in commercial batches can catalyze unintended pathways. Purify via recrystallization or column chromatography before use .

- Steric vs. Electronic Effects : Substituent positioning on the piperidine ring alters accessibility of the chloromethyl group. Compare reactivity with analogous compounds (e.g., 4-(chloromethyl)piperidine) .

- Replication Protocol : Systematically replicate conflicting studies using identical reagents (e.g., same Pd catalyst lot) and characterize products via XRD or NOESY to resolve structural ambiguities .

Table 2: Reactivity Comparison with Analogues

| Compound | Reaction with KCN (Yield) | Reaction with NH₃ (Yield) |

|---|---|---|

| 2-(Chloromethyl)piperidine HCl | 78% | 65% |

| 4-(Chloromethyl)piperidine HCl | 82% | 70% |

Q. What are the recommended protocols for evaluating the potential cytotoxic effects of this compound in in vitro assays?

Methodological Answer:

- Cell Line Selection : Use human epithelial (HEK293) and hepatocyte (HepG2) lines for broad toxicity screening.

- Dose-Response Analysis :

- Prepare stock solutions in DMSO (≤0.1% final concentration).

- Test concentrations from 1 µM to 100 µM over 24–72 hours.

- Measure viability via MTT assay (λ = 570 nm) .

- Mechanistic Studies :

- ROS Detection : Use DCFH-DA fluorescence to quantify oxidative stress.

- Apoptosis Markers : Assess caspase-3/7 activity via fluorogenic substrates.

- Controls : Include cisplatin (positive control) and solvent-only (negative control).

Caution : Cytotoxicity may correlate with chloromethyl group reactivity; compare with non-chlorinated analogues to isolate mechanistic contributions .

属性

IUPAC Name |

2-(chloromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQABIECSSOLVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。